1,1'-butane-1,4-diylbis(1H-benzimidazol-2-amine)
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Overview
Description
1-[4-(2-amino-1,3-benzodiazol-1-yl)butyl]-1,3-benzodiazol-2-amine is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 1-[4-(2-amino-1,3-benzodiazol-1-yl)butyl]-1,3-benzodiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using appropriate alkyl halides in the presence of a base.
Amination: Introduction of the amino group is carried out using amination reactions, often involving reagents like ammonia or amines under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-[4-(2-amino-1,3-benzodiazol-1-yl)butyl]-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(2-amino-1,3-benzodiazol-1-yl)butyl]-1,3-benzodiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-[4-(2-amino-1,3-benzodiazol-1-yl)butyl]-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like α-glycosidase, preventing substrate binding and subsequent enzymatic activity. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site .
Comparison with Similar Compounds
1-[4-(2-amino-1,3-benzodiazol-1-yl)butyl]-1,3-benzodiazol-2-amine can be compared with other benzimidazole derivatives such as:
2-[(1H-benzimidazol-1-yl)methyl]benzoic acid: Known for its use in medicinal chemistry and as an enzyme inhibitor.
Phenoxymethybenzoimidazole derivatives: These compounds also exhibit α-glycosidase inhibitory activity and are used in diabetes research.
Properties
Molecular Formula |
C18H20N6 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-[4-(2-aminobenzimidazol-1-yl)butyl]benzimidazol-2-amine |
InChI |
InChI=1S/C18H20N6/c19-17-21-13-7-1-3-9-15(13)23(17)11-5-6-12-24-16-10-4-2-8-14(16)22-18(24)20/h1-4,7-10H,5-6,11-12H2,(H2,19,21)(H2,20,22) |
InChI Key |
SGPHAVYYCSVFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCCN3C4=CC=CC=C4N=C3N)N |
Origin of Product |
United States |
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